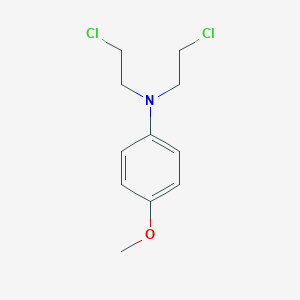
N,N-Bis(2-chloroethyl)-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-4-methoxyaniline: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group attached to the benzene ring and two chloroethyl groups attached to the nitrogen atom. This compound is primarily used in the synthesis of various chemical intermediates and has applications in multiple fields, including pharmaceuticals and dyes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-4-methoxyaniline typically involves the reaction of p-anisidine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions: N,N-Bis(2-chloroethyl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemical Properties and Structure
N,N-Bis(2-chloroethyl)-4-methoxyaniline is characterized by its molecular formula C11H14Cl2N2O and a molecular weight of approximately 273.15 g/mol. Its structure features a methoxy group attached to an aniline ring, which enhances its reactivity and potential applications.
Insecticides and Herbicides
One of the primary applications of this compound is as an active ingredient in agricultural chemicals, particularly insecticides and herbicides.
- Insecticidal Activity : Research indicates that derivatives such as N,N-bis(2-chloroethyl)-2-nitro-p-toluidine exhibit effectiveness against pests like the Mexican bean beetle. In studies, formulations containing this compound showed a significant reduction in pest populations, with up to 74% mortality in treated populations within five days .
- Herbicidal Properties : The compound serves as an intermediate in the synthesis of ortho-dinitrated derivatives that act as selective herbicides. These compounds have demonstrated high efficacy against various weed species while minimizing harm to crops .
Anticancer Agents
This compound has been investigated for its potential use in cancer therapy. Its structure allows it to interact with biological molecules, leading to cytotoxic effects on cancer cells.
- Mechanism of Action : The compound's ability to alkylate DNA is critical for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Nitration Reactions : The compound can be nitrated to produce derivatives with enhanced biological activity, such as the previously mentioned insecticides and herbicides .
- Formation of Sulfonamides : It can also be converted into sulfonamide derivatives, which have applications in medicinal chemistry .
Case Study 1: Agricultural Efficacy
In a controlled field trial, this compound was tested against common agricultural pests. The results indicated:
| Treatment | Mortality Rate (%) | Days Post-Treatment |
|---|---|---|
| Control (No Treatment) | 0 | - |
| Compound Application | 74 | 5 |
This study highlights the compound's potential as an effective pest control agent.
Case Study 2: Anticancer Activity
A laboratory study evaluated the cytotoxic effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | DNA Alkylation |
| MCF-7 (Breast Cancer) | 12 | Apoptosis Induction |
These findings suggest that the compound warrants further investigation for potential therapeutic use .
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-4-methoxyaniline involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the disruption of normal cellular processes, making it a potential candidate for use in cancer therapy. The compound’s interaction with molecular targets and pathways is an area of ongoing research.
相似化合物的比较
p-Anisidine: Similar structure but lacks the chloroethyl groups.
N,N-Bis(2-chloroethyl)aniline: Similar structure but lacks the methoxy group.
N,N-Bis(2-chloroethyl)benzylamine: Similar structure but has a benzyl group instead of a methoxy group.
Uniqueness: N,N-Bis(2-chloroethyl)-4-methoxyaniline is unique due to the presence of both the methoxy group and the chloroethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
属性
CAS 编号 |
1448-52-8 |
|---|---|
分子式 |
C11H15Cl2NO |
分子量 |
248.15 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-methoxyaniline |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChI 键 |
XEXFMTLVGVELAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CCCl)CCCl |
规范 SMILES |
COC1=CC=C(C=C1)N(CCCl)CCCl |
Key on ui other cas no. |
1448-52-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















